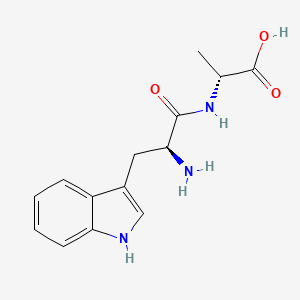

l-tryptophyl-D-alanine

Description

Properties

Molecular Formula |

C14H17N3O3 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H17N3O3/c1-8(14(19)20)17-13(18)11(15)6-9-7-16-12-5-3-2-4-10(9)12/h2-5,7-8,11,16H,6,15H2,1H3,(H,17,18)(H,19,20)/t8-,11+/m1/s1 |

InChI Key |

OHGNSVACHBZKSS-KCJUWKMLSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical and Functional Properties

- Hydrophobicity : The indole group in L-tryptophyl-D-alanine enhances hydrophobicity compared to alanine- or glycine-containing dipeptides, influencing micelle formation in polymers .

- Oxidation Sensitivity : Unlike alanine or phenylalanine derivatives, L-tryptophyl-D-alanine requires antioxidants or inert environments during processing to prevent side-chain degradation .

- Copolymer Behavior : In glycine copolymers (e.g., M-G-L-Trp5 to M-G-L-Trp40), increasing tryptophan content correlates with enhanced fluorescence and pH-responsive behavior, a feature absent in alanine-rich analogs .

Key Research Findings

- Stability Post-Reaction : Once L-tryptophyl-D-alanine is incorporated into polymers, the reacted amine groups reduce oxidation risks, enabling stable applications in biomedical materials .

- Stereochemical Impact : The D-configuration in alanine may alter receptor binding or enzymatic recognition compared to L-configured analogs, though specific biological data remain underexplored.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-tryptophyl-D-alanine, and how do stereochemical considerations influence its purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing dipeptides like L-tryptophyl-D-alanine. Key steps include:

- Coupling agents : Use HBTU/HOBt or DIC/Oxyma for efficient amide bond formation between L-tryptophan and D-alanine.

- Stereochemical control : Employ DIC (N,N'-diisopropylcarbodiimide) to minimize racemization during activation of D-alanine’s carboxyl group .

- Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures separation of stereoisomers .

Q. How can researchers validate the structural integrity of L-tryptophyl-D-alanine post-synthesis?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) with expected m/z for [M+H]+ (C₁₄H₁₇N₃O₃: ~287.3 g/mol) .

- Circular dichroism (CD) : Compare the CD spectrum to reference data for D/L-alanine-containing peptides to verify chiral configuration .

- Amino acid analysis : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify L-tryptophan and D-alanine via HPLC with pre-column derivatization (e.g., AccQ-Tag) .

Q. What analytical techniques are critical for assessing solubility and stability of L-tryptophyl-D-alanine in physiological buffers?

- Methodological Answer :

- Solubility profiling : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and cell culture media (e.g., DMEM) using nephelometry or UV-Vis spectroscopy (280 nm for tryptophan) .

- Stability assays : Incubate at 37°C and analyze degradation products via RP-HPLC over 24–72 hours. Monitor hydrolysis of the amide bond and oxidation of tryptophan’s indole ring .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for L-tryptophyl-D-alanine?

- Methodological Answer :

- Replicate studies : Follow NIH guidelines for preclinical research, including detailed reporting of peptide concentration, solvent (e.g., DMSO vs. saline), and cell lines/animal models used .

- Dose-response curves : Test activity across a broad range (nM–mM) to identify non-linear effects. Use statistical tools like ANOVA with post-hoc tests to assess significance .

- Control experiments : Include scrambled-sequence peptides (e.g., D-tryptophyl-L-alanine) to differentiate sequence-specific effects from non-specific interactions .

Q. What computational approaches are suitable for predicting the membrane interaction dynamics of L-tryptophyl-D-alanine?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use GROMACS or CHARMM with lipid bilayer models (e.g., POPC) to analyze peptide orientation and penetration depth. Parameterize tryptophan’s indole ring and D-alanine’s sidechain using force fields like AMBER99SB-ILDN .

- Free energy calculations : Apply umbrella sampling or MM/PBSA to quantify binding affinity to membrane receptors .

Q. How should researchers optimize functional assays for studying L-tryptophyl-D-alanine’s role in neurotransmitter modulation?

- Methodological Answer :

- In vitro models : Use primary neuronal cultures or SH-SY5Y cells. Pre-treat with serotonin receptor antagonists (e.g., ketanserin) to isolate peptide-specific effects .

- Calcium imaging : Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) after peptide administration to assess GPCR activation .

- Microdialysis : Measure extracellular serotonin/dopamine levels in rodent brains via HPLC-ECD post-intraventricular peptide injection .

Q. What strategies mitigate oxidation and aggregation of L-tryptophyl-D-alanine during long-term storage?

- Methodological Answer :

- Lyophilization : Store at -80°C in argon-flushed vials with cryoprotectants (e.g., trehalose) to prevent moisture-induced degradation .

- Antioxidants : Add 0.05% EDTA or 1mM methionine to buffers to chelate metal ions and scavenge free radicals .

- Aggregation monitoring : Use dynamic light scattering (DLS) or Thioflavin T assays to detect fibril formation over time .

Data Contradiction Analysis

Q. How can conflicting reports on L-tryptophyl-D-alanine’s receptor binding affinity be systematically addressed?

- Methodological Answer :

- Standardize assay conditions : Adopt uniform buffer pH (7.4), temperature (25°C), and ionic strength (150mM NaCl) across labs.

- Radioligand displacement assays : Compare IC₅₀ values using [³H]-serotonin vs. [³H]-LSD to assess receptor subtype specificity .

- Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity and identify confounding variables (e.g., peptide purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.